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Compound of Interest

Compound Name:
6-(Phenylsulfonyl)pyridine-3-

sulfonamide

Cat. No.: B215159 Get Quote

For Research Use Only

Introduction
6-(Phenylsulfonyl)pyridine-3-sulfonamide is a chemical compound featuring both a pyridine

ring and a sulfonamide group, structural motifs prevalent in a wide array of biologically active

molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously

associated with antibacterial drugs, but also found in agents with diuretic, anticonvulsant, and

anticancer properties. Pyridine rings are also a common scaffold in pharmaceuticals, valued for

their ability to engage in various biological interactions. The combination of these two moieties

in 6-(phenylsulfonyl)pyridine-3-sulfonamide suggests its potential as a subject of interest in

drug discovery and development.

These application notes provide an overview of the potential biological activities of 6-
(phenylsulfonyl)pyridine-3-sulfonamide based on the known pharmacology of structurally

related compounds. Detailed protocols for preliminary in vitro evaluation are also presented to

guide researchers in exploring its biological functions.

Chemical Structure:

Chemical structure of 6-(Phenylsulfonyl)pyridine-3-sulfonamide

Table 1: Chemical and Physical Properties
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Property Value Source

CAS Number 64356-48-5 [1]

Molecular Formula C₁₁H₁₀N₂O₄S₂ [1]

Molecular Weight 314.34 g/mol [1]

Appearance
White to off-white solid

(Predicted)
-

Solubility
Soluble in DMSO, DMF

(Predicted)
-

Potential Biological Activities and Applications
While specific biological data for 6-(phenylsulfonyl)pyridine-3-sulfonamide is limited in

publicly available literature, the well-documented activities of related sulfonamide and pyridine-

containing compounds suggest several potential areas of investigation.

Anticancer Activity via Carbonic Anhydrase Inhibition
Many sulfonamide-bearing molecules are potent inhibitors of carbonic anhydrases (CAs),

enzymes that are overexpressed in several types of tumors and contribute to the acidic tumor

microenvironment, promoting cancer cell proliferation and metastasis. In particular, isoforms CA

IX and CA XII are well-established targets for anticancer drug development. The primary

sulfonamide moiety in 6-(phenylsulfonyl)pyridine-3-sulfonamide is a key pharmacophore for

CA binding.

Potential Application: Investigation as a selective inhibitor of tumor-associated carbonic

anhydrase isoforms IX and XII for the development of novel anticancer therapeutics.

Antibacterial Activity via Dihydropteroate Synthase
(DHPS) Inhibition
The sulfonamide class of antibiotics functions by competitively inhibiting dihydropteroate

synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This

pathway is absent in humans, providing a basis for selective toxicity against bacteria.
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Potential Application: Screening for antibacterial activity against a panel of clinically relevant

Gram-positive and Gram-negative bacteria.

Other Potential Enzyme Inhibition
The pyridine and phenylsulfonyl groups can engage in various interactions within enzyme

active sites. Structure-activity relationship (SAR) studies on similar pyridine sulfonamide

derivatives have indicated potential inhibitory activity against other enzyme classes, such as

kinases or proteases.

Potential Application: Broader screening against a panel of enzymes to identify novel

biological targets.

Experimental Protocols
The following are detailed protocols for the preliminary in vitro evaluation of 6-
(phenylsulfonyl)pyridine-3-sulfonamide.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory

activity of the compound against human carbonic anhydrase isoforms.

Materials:

Recombinant human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

4-Nitrophenyl acetate (NPA) as substrate

HEPES buffer (20 mM, pH 7.4)

6-(Phenylsulfonyl)pyridine-3-sulfonamide

Dimethyl sulfoxide (DMSO)

Stopped-flow spectrophotometer

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b215159?utm_src=pdf-body
https://www.benchchem.com/product/b215159?utm_src=pdf-body
https://www.benchchem.com/product/b215159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b215159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a stock solution of 6-(phenylsulfonyl)pyridine-3-sulfonamide (e.g., 10 mM) in

DMSO.

Prepare serial dilutions of the compound in HEPES buffer to achieve a range of final assay

concentrations.

In a reaction cuvette, mix the hCA enzyme solution (final concentration e.g., 10 nM) with the

desired concentration of the inhibitor or DMSO (vehicle control).

Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at room

temperature to allow for binding.

Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a solution of NPA in

HEPES buffer (final concentration e.g., 0.1 mM).

Monitor the hydrolysis of NPA to 4-nitrophenolate by measuring the increase in absorbance

at 400 nm for a short period (e.g., 60 seconds).

Calculate the initial reaction rates from the linear portion of the absorbance curve.

Determine the percentage of inhibition for each concentration of the compound relative to the

vehicle control.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Table 2: Example Data Structure for CA Inhibition Assay
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Compound Concentration
(nM)

% Inhibition (hCA IX) % Inhibition (hCA XII)

1

10

100

1000

10000

IC₅₀ (nM)

Protocol 2: Antibacterial Minimum Inhibitory
Concentration (MIC) Assay
This protocol determines the minimum concentration of the compound that inhibits the visible

growth of a microorganism.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

6-(Phenylsulfonyl)pyridine-3-sulfonamide

DMSO

96-well microtiter plates

Spectrophotometer (plate reader)

Procedure:

Prepare a stock solution of the compound in DMSO.

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
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Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in

MHB.

Add the bacterial inoculum to each well containing the compound dilutions. Include a positive

control (bacteria in MHB with DMSO) and a negative control (MHB only).

Incubate the plates at 37°C for 18-24 hours.

Determine the MIC by visual inspection as the lowest concentration of the compound that

completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm

(OD₆₀₀) using a plate reader. The MIC is the concentration at which there is no significant

increase in OD₆₀₀ compared to the negative control.

Table 3: Example Data Structure for MIC Assay

Bacterial Strain MIC (µg/mL)

S. aureus ATCC 29213

E. coli ATCC 25922

P. aeruginosa ATCC 27853

E. faecalis ATCC 29212

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of cancer cell lines.

Materials:

Human cancer cell lines (e.g., MCF-7, HCT116)

Complete cell culture medium (e.g., DMEM with 10% FBS)

6-(Phenylsulfonyl)pyridine-3-sulfonamide

DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

96-well cell culture plates

Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the compound in complete cell culture medium.

Replace the medium in the wells with the medium containing the compound dilutions.

Include a vehicle control (medium with DMSO).

Incubate the cells for a specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of

the compound concentration.

Table 4: Example Data Structure for Cytotoxicity Assay
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Cell Line IC₅₀ (µM) after 72h

MCF-7 (Breast Cancer)

HCT116 (Colon Cancer)

A549 (Lung Cancer)

Visualizations
Caption: Hypothetical mechanism of action for 6-(Phenylsulfonyl)pyridine-3-sulfonamide as

a CA IX inhibitor.

Caption: A generalized workflow for the screening and development of a novel bioactive

compound.

Caption: The iterative process of elucidating structure-activity relationships in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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